molecular formula C20H16N2OS B11701340 (2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-5-(naphthalen-1-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11701340
M. Wt: 332.4 g/mol
InChI Key: PZSWLMJYIYWZRQ-UHFFFAOYSA-N
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Description

(2E)-5-[(NAPHTHALEN-1-YL)METHYL]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a naphthyl group, a phenyl group, and a thiazolidinone ring

Properties

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

5-(naphthalen-1-ylmethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16N2OS/c23-19-18(24-20(22-19)21-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2,(H,21,22,23)

InChI Key

PZSWLMJYIYWZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-[(NAPHTHALEN-1-YL)METHYL]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of naphthylmethylamine with phenylisothiocyanate, followed by cyclization. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-[(NAPHTHALEN-1-YL)METHYL]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and naphthyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(2E)-5-[(NAPHTHALEN-1-YL)METHYL]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2E)-5-[(NAPHTHALEN-1-YL)METHYL]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

    Naphthyl derivatives: Compounds with naphthyl groups but different core structures.

    Phenyl derivatives: Compounds with phenyl groups but different functional groups.

Uniqueness

(2E)-5-[(NAPHTHALEN-1-YL)METHYL]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its naphthyl, phenyl, and thiazolidinone moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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